molecular formula C14H21NO3S B2995646 Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate CAS No. 630119-99-2

Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate

Cat. No. B2995646
CAS RN: 630119-99-2
M. Wt: 283.39
InChI Key: LWEUZOXYUOEMQN-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate, also known as TBOHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBOHP is a piperidine derivative that has been synthesized using different methods.

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate serves as a pivotal intermediate in the synthesis of various biologically active compounds. One notable example includes its role in the synthesis of crizotinib, a drug used in cancer treatment. The compound was synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate through a multi-step process, demonstrating its utility as a versatile precursor in medicinal chemistry (Dejia Kong et al., 2016).

Chemical Synthesis and Characterization

The compound has also been involved in chemical studies focusing on synthesis techniques and characterization. For example, research into the synthesis, characterization, X-ray diffraction studies, and biological evaluation of related compounds has provided insights into the structural properties and potential biological activities of tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate derivatives. These studies offer a foundation for understanding the chemical behavior and applications of such compounds in various scientific fields (C. Sanjeevarayappa et al., 2015).

Role in Developing Anticancer Drugs

Moreover, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, highlights the importance of tert-butyl derivatives in the development of small molecule anticancer drugs. This research emphasizes the significance of such compounds in the ongoing search for more effective cancer therapies, showcasing the critical role of tert-butyl piperidine derivatives in medicinal chemistry and drug development (Binliang Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 4-hydroxy-4-thiophen-2-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-13(2,3)18-12(16)15-8-6-14(17,7-9-15)11-5-4-10-19-11/h4-5,10,17H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEUZOXYUOEMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

A solution of 2-bromothiophene in THF (25 ml) was added drop wise to a suspension of Mg turnings in THF (100 mL). The mixture was stirred for 30 minutes, cooled to 0° C., and a solution of tert-butyl 4-oxopiperidine-1-carboxylate (25.0 g, 125.4 mmol) in THF (25 mL) was added dropwise. The reaction mixture was slowly warmed to RT and stirred for 1 hour until complete consumption of 2-bromothiophene was indicated by TLC. The reaction was quenched with sat. aq. NH4Cl solution (50 mL), extracted with EtOAc (200 mL), washed with H2O (50 mL) and brine solution, dried (Na2SO4), filtered, and evaporated to afford crude product as light brown oil. Purification by silica gel chromatography (25% EtOAc/hexanes) yielded tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate (14.0 g, 40% yield).
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25 g
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